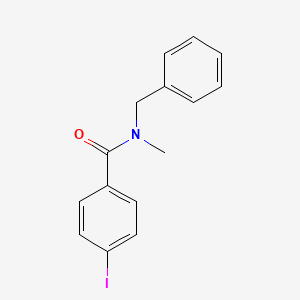![molecular formula C20H24N2O5S B3608019 N-(2,5-dimethylphenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B3608019.png)
N-(2,5-dimethylphenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide, commonly known as DMSO2, is a sulfonamide-based compound that has gained significant attention in scientific research due to its unique properties. DMSO2 is a white crystalline solid that is soluble in water and has a molecular weight of 401.5 g/mol. This compound has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry.
Wirkmechanismus
The exact mechanism of action of DMSO2 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has also been suggested that DMSO2 may work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMSO2 has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory disorders such as arthritis. It has also been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy. In addition, DMSO2 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DMSO2 has several advantages for use in lab experiments. It is a versatile compound that can be used as a solvent, reagent, and cryoprotectant. It is also relatively easy to synthesize and purify. However, DMSO2 has some limitations as well. It is toxic at high concentrations and can cause skin irritation and other adverse effects. It also has a strong odor that can be unpleasant to work with.
Zukünftige Richtungen
There are several future directions for research on DMSO2. One potential area of research is the development of new methods for synthesizing and purifying DMSO2. Another area of research is the investigation of the mechanisms of action of DMSO2, particularly in cancer cells and neurological disorders. Additionally, there is a need for more studies on the safety and toxicity of DMSO2, particularly at high concentrations. Overall, DMSO2 is a promising compound with a wide range of potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
DMSO2 has been extensively studied for its potential applications in various scientific fields. In medicine, DMSO2 has been investigated for its potential as an anti-inflammatory and anti-cancer agent. It has also been studied for its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. In biology, DMSO2 has been used as a cryoprotectant for the preservation of cells and tissues. In chemistry, DMSO2 has been used as a solvent and reagent in various reactions.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-3-4-16(2)19(13-15)21-28(24,25)18-7-5-17(6-8-18)27-14-20(23)22-9-11-26-12-10-22/h3-8,13,21H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKPIDZZDYQITM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[allyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B3607936.png)
![4-({3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B3607964.png)
![methyl N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycinate](/img/structure/B3607972.png)

![1-bromo-3-ethoxy-2-[(4-fluorobenzyl)oxy]-5-(2-nitrovinyl)benzene](/img/structure/B3607980.png)
![N-(2,5-dimethoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B3607983.png)
![N-(3-bromophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3607990.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B3607997.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetamide](/img/structure/B3608003.png)
![N-(3-bromophenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B3608014.png)
![1-bromo-3-methoxy-2-[(4-methylbenzyl)oxy]-5-(2-nitrovinyl)benzene](/img/structure/B3608021.png)
![2-bromo-1-[(3-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B3608028.png)
![10-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B3608033.png)